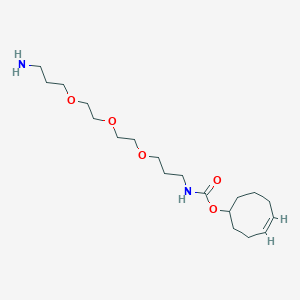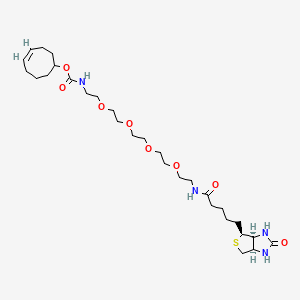
Tiaovivina
Descripción general
Descripción
Thiazovivin is a drug that acts as a potent and selective inhibitor of the enzyme Rho kinase . It is used alongside a cocktail of other growth factors and modulators in cell culture techniques for the generation of induced pluripotent stem cells .
Molecular Structure Analysis
The molecular formula of Thiazovivin is C15H13N5OS . It has a molar mass of 311.36 g/mol .Chemical Reactions Analysis
Thiazovivin is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a role in cell polarity, contraction, and actin cytoskeleton reorganization .Physical And Chemical Properties Analysis
Thiazovivin has a molecular weight of 311.36 .Aplicaciones Científicas De Investigación
Inhibición de la cinasa asociada a Rho (ROCK)
La tiaovivina es un inhibidor selectivo de molécula pequeña de la cinasa asociada a Rho (ROCK) {svg_1} {svg_2}. ROCK es un actor clave en la contracción y la reorganización del citoesqueleto {svg_3}.
Promoción de la supervivencia y la eficiencia de clonación de las células madre pluripotentes humanas
La this compound promueve la supervivencia y la eficiencia de clonación de las células madre pluripotentes humanas después de la disociación enzimática en células individuales {svg_4} {svg_5}. Esto es particularmente útil en la investigación y las aplicaciones de células madre.
Aumento de la eficiencia de reprogramación
Se ha demostrado que la this compound aumenta la eficiencia de la reprogramación cuando se combina con inhibidores de las vías de señalización TGF-β y MEK {svg_6}. Esto es beneficioso en el campo de la reprogramación celular y la generación de células madre pluripotentes inducidas (iPSC).
Modulación de la señalización de E-cadherina en células ES humanas
La this compound juega un papel en la modulación de la señalización de E-cadherina en las células madre embrionarias (ES) humanas {svg_7}. La E-cadherina es crucial para la adhesión célula-célula, un proceso fundamental en el desarrollo y la arquitectura tisular.
Mejora de la adhesión celular
La this compound promueve la supervivencia de las células madre embrionarias humanas al estabilizar la E-cadherina y mejorar la adhesión celular {svg_8}. Esto es particularmente importante en el contexto de la ingeniería de tejidos y la medicina regenerativa.
Mejora de la eficiencia de transfección para la edición del genoma
La this compound promueve la supervivencia de células madre pluripotentes inducidas (iPS) humanas individuales durante la transfección para la edición del genoma mediada por TALEN {svg_9}. Esto puede mejorar la eficiencia de las técnicas de edición del genoma, un aspecto crucial de la investigación y la terapia genética.
Reprogramación de fibroblastos embrionarios de ratón en células madre neurales inducidas químicamente
La this compound se ha utilizado en la reprogramación de fibroblastos embrionarios de ratón en células madre neurales inducidas químicamente {svg_10}. Esto abre nuevas posibilidades en el campo de la neurobiología y el tratamiento de los trastornos neurológicos.
Mejora de la eficiencia de la generación de iPSC
La this compound mejora la eficiencia de la generación de iPSC {svg_11}. Las iPSC son un tipo de célula madre pluripotente que se puede generar directamente a partir de células adultas, y tienen un gran potencial en el campo de la medicina regenerativa.
Mecanismo De Acción
Thiazovivin, also known as Thiazovivin (GMP), is a potent and selective inhibitor of the enzyme Rho-associated coiled-coil containing protein kinase (ROCK) . This article will delve into the mechanism of action of Thiazovivin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Thiazovivin’s primary target is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization .
Mode of Action
Thiazovivin interacts with its target, ROCK, by inhibiting its activity . This inhibition leads to the stabilization of E-cadherin, which promotes cell survival and improves cell attachment . Thiazovivin is effective at concentrations five times lower than another common ROCK inhibitor, Y-27632 .
Biochemical Pathways
Thiazovivin affects the Rho/ROCK pathway . By inhibiting ROCK, Thiazovivin impacts cell polarity, contraction, and actin cytoskeleton reorganization . This can lead to changes in cell morphology and function, particularly in the context of stem cell cultures .
Result of Action
The inhibition of ROCK by Thiazovivin has several molecular and cellular effects. It promotes the survival of human embryonic stem cells during dissociation by stabilizing E-cadherin and improves cell attachment . It also enhances the efficiency of reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) .
Action Environment
The efficacy and stability of Thiazovivin can be influenced by various environmental factors. For instance, the concentration of Thiazovivin used can significantly impact its effectiveness . Additionally, the specific cell culture conditions, including the presence of other growth factors and modulators, can also affect the action of Thiazovivin .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKQCZBPPCLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673091 | |
| Record name | Thiazovivin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226056-71-8 | |
| Record name | Thiazovivin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)


![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)


